An In-depth Technical Guide to N1-cyclopropyl-L-leucinamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N1-cyclopropyl-L-leucinamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-cyclopropyl-L-leucinamide is a derivative of the essential amino acid L-leucine, characterized by the presence of a cyclopropyl group attached to the amide nitrogen. This modification introduces a rigid, three-membered ring into the molecule, which can significantly influence its chemical and biological properties. While specific research on N1-cyclopropyl-L-leucinamide is not extensively documented in publicly available literature, its structure suggests potential applications in medicinal chemistry and drug discovery, drawing parallels from similar cyclopropyl-containing molecules. The cyclopropyl group is a known bioisostere for various functional groups and can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. This guide provides a comprehensive overview of the predicted chemical structure, properties, synthesis, and potential biological significance of N1-cyclopropyl-L-leucinamide, based on established chemical principles and data from analogous compounds.
Chemical Structure and Properties
The chemical structure of N1-cyclopropyl-L-leucinamide combines the L-leucine backbone with a cyclopropylamine moiety through an amide linkage.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C9H18N2O | Based on the structures of L-leucine and cyclopropylamine. |
| Molecular Weight | Approximately 170.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Common for similar small organic molecules. |
| Solubility | Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO. | Based on the presence of polar amine and amide groups, and the nonpolar isobutyl and cyclopropyl groups. |
| Stereochemistry | The chiral center at the alpha-carbon of the leucine residue is in the (S)-configuration. | Derived from the use of L-leucine as the starting material. |
Structural Diagram
Caption: Chemical structure of N1-cyclopropyl-L-leucinamide.
Synthesis of N1-cyclopropyl-L-leucinamide
The synthesis of N1-cyclopropyl-L-leucinamide can be achieved through a standard amide coupling reaction between an N-protected L-leucine and cyclopropylamine, followed by deprotection. This approach is well-established in peptide and medicinal chemistry.
Synthetic Workflow
Caption: General synthetic workflow for N1-cyclopropyl-L-leucinamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard methods for amide bond formation[2].
Materials:
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N-Boc-L-leucine
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Cyclopropylamine
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
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1-Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM), anhydrous
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N,N-Diisopropylethylamine (DIEA)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Amide Coupling:
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To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).
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Stir the mixture at room temperature for 10 minutes.
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Add cyclopropylamine (1.1 eq) and DIEA (1.5 eq).
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Continue stirring at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N1-cyclopropyl-L-leucinamide.
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Purification of the Intermediate:
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Deprotection:
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Dissolve the purified N-Boc-N1-cyclopropyl-L-leucinamide in a solution of 20-50% TFA in DCM.
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Stir the mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
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Filter the solid and wash with diethyl ether to yield the TFA salt of N1-cyclopropyl-L-leucinamide.
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For the free base, neutralize the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
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Characterization:
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The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
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Potential Biological Activity and Applications
While there is no direct evidence for the biological activity of N1-cyclopropyl-L-leucinamide, the presence of the cyclopropyl group suggests several potential areas of interest for researchers.
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Enzyme Inhibition: The cyclopropyl group can act as a rigid scaffold, potentially leading to enhanced binding to enzyme active sites. For instance, L-cyclopropylalanine has been shown to inhibit α-isopropylmalate synthase, an enzyme in the L-leucine biosynthetic pathway in fungi and bacteria[3]. This suggests that N1-cyclopropyl-L-leucinamide could be investigated as an inhibitor of enzymes that recognize leucine or similar branched-chain amino acids.
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Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. By replacing a more metabolically labile group with a cyclopropyl ring, the in vivo half-life of the molecule may be extended.
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Conformational Constraint: The rigidity of the cyclopropyl group can lock the conformation of the adjacent amide bond, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target receptor or enzyme.
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Antimicrobial and Anticancer Potential: Various cyclopropyl-containing compounds have demonstrated antimicrobial and anticancer activities[4][5]. Therefore, N1-cyclopropyl-L-leucinamide could be a candidate for screening in these therapeutic areas.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for N1-cyclopropyl-L-leucinamide.
Conclusion
N1-cyclopropyl-L-leucinamide represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. Its synthesis is straightforward using established amide coupling methodologies. The incorporation of a cyclopropyl group is a recognized strategy in drug design to enhance metabolic stability, binding affinity, and conformational rigidity. Future research should focus on the synthesis and purification of N1-cyclopropyl-L-leucinamide, followed by a thorough characterization of its physicochemical properties and a broad screening for biological activities, particularly in areas such as enzyme inhibition and antimicrobial or anticancer effects. The insights gained from such studies could pave the way for the development of novel therapeutic agents.
References
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Synthetic and biological studies on a cyclopolypeptide of plant origin. (n.d.). Retrieved from [Link]
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N-Cyclopropyl L-Valinamide. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4063. [Link]
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L-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid L-Leucine. (2017). Molecules, 22(12), 2224. [Link]
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Synthesis, characterization and biological evaluation of C5'-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine nucleoside analogues. (2017). Nucleosides, Nucleotides & Nucleic Acids, 36(11), 769-782. [Link]
Sources
- 1. Buy N-Cyclopropyl L-Valinamide [smolecule.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 3. A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and biological studies on a cyclopolypeptide of plant origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of C5'-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
